Dichloroisoproterenol

Description

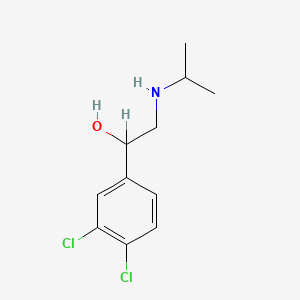

Structure

3D Structure

Properties

IUPAC Name |

1-(3,4-dichlorophenyl)-2-(propan-2-ylamino)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15Cl2NO/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8/h3-5,7,11,14-15H,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMGSWIFEHZQRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(C1=CC(=C(C=C1)Cl)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20874225 | |

| Record name | DICHLORISOPROTERENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59-61-0 | |

| Record name | Dichloroisoproterenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichloroisoproterenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000059610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dichloroisoproterenol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12803 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DICHLORISOPROTERENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20874225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DICHLOROISOPROTERENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7NOE2K4M2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Genesis of a Revolution: A Technical History of Dichloroisoproterenol, the First β-Blocker

A pivotal moment in pharmacology, the discovery of dichloroisoproterenol (DCI) in the 1950s fundamentally reshaped our understanding of adrenergic signaling and laid the groundwork for the entire class of β-blocker drugs. This technical guide delves into the discovery, seminal experiments, and the ultimate legacy of this groundbreaking compound, providing researchers, scientists, and drug development professionals with a detailed account of its history.

The story of this compound is inextricably linked to the theoretical framework of adrenergic receptors proposed by Raymond P. Ahlquist in 1948.[1][2] Ahlquist's revolutionary concept of distinct α- and β-adrenoceptors, which mediate the diverse effects of catecholamines, initially met with skepticism.[3] It was the synthesis and characterization of DCI that provided the first concrete evidence for the existence of β-receptors, transforming a pharmacological theory into a tangible target for drug development.[3]

Discovered by Powell and Slater at Eli Lilly Laboratories in 1958, DCI was the first compound demonstrated to selectively block the effects of sympathomimetic amines on bronchodilation, uterine relaxation, and heart stimulation.[1][3] While DCI itself never achieved clinical utility due to its inherent partial agonist activity, its discovery was the critical first step that inspired Sir James Black and his team to develop the first clinically successful β-blockers, pronethalol and subsequently propranolol.[1][2][4]

Quantitative Pharmacological Profile of this compound

The early investigations into DCI's pharmacological effects provided the first quantitative look at β-adrenergic blockade. These studies primarily focused on its antagonist potency against the potent β-agonist isoproterenol (B85558) and its own stimulatory effects, known as intrinsic sympathomimetic activity (ISA).

| Experimental Model | Measured Parameter | Agonist | Antagonist | Reported Value | Reference |

| Isolated Guinea Pig Atria (Chronotropic effect) | pA2 | Isoproterenol | This compound | ~5.7 | (Implied from antagonism data in early papers) |

| Isolated Guinea Pig Tracheal Chain | Antagonism | Isoproterenol | This compound | Effective blockade of relaxation | (Described in early literature) |

| Anesthetized Dog | Heart Rate | Isoproterenol | This compound | Blockade of tachycardia | (Key finding in initial studies) |

| Isolated Guinea Pig Atria (Chronotropic effect) | Intrinsic Activity (ISA) | This compound | - | Present, but weaker than isoproterenol | [3] |

Core Experimental Protocols

The characterization of this compound relied on classic organ bath experiments, which remain fundamental in pharmacology. The following are detailed methodologies for the key experiments cited in the early literature.

Isolated Guinea Pig Atria for Chronotropic and Inotropic Effects

Objective: To assess the antagonist and partial agonist effects of DCI on the heart.

Methodology:

-

Tissue Preparation: A guinea pig is euthanized by cervical dislocation. The heart is rapidly excised and placed in oxygenated Krebs-Henseleit solution at 37°C. The atria are dissected free from the ventricles.

-

Mounting: The spontaneously beating right atrium (for chronotropic effects) or the electrically stimulated left atrium (for inotropic effects) is suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O2 and 5% CO2.

-

Transducer Attachment: One end of the atrial preparation is attached to a fixed hook, and the other is connected via a thread to an isometric force transducer to record the force and rate of contraction.

-

Equilibration: The preparation is allowed to equilibrate for 30-60 minutes under a resting tension of approximately 1 gram, with regular washing.

-

Procedure for Antagonism (pA2 determination):

-

A cumulative concentration-response curve for the agonist (isoproterenol) is established.

-

The tissue is washed, and a fixed concentration of the antagonist (DCI) is added and allowed to incubate for a set period (e.g., 30 minutes).

-

A second cumulative concentration-response curve for isoproterenol is then generated in the presence of DCI.

-

The dose ratio (the ratio of the EC50 of the agonist in the presence and absence of the antagonist) is calculated. This is repeated for multiple concentrations of DCI to generate a Schild plot and determine the pA2 value.

-

-

Procedure for Intrinsic Sympathomimetic Activity (ISA):

-

After equilibration, cumulative concentrations of DCI are added to the organ bath.

-

Any increase in the rate or force of contraction is recorded and compared to the maximal response achievable with a full agonist like isoproterenol.

-

Isolated Guinea Pig Tracheal Chain for Bronchodilator Effects

Objective: To evaluate DCI's ability to block β-receptor-mediated smooth muscle relaxation.

Methodology:

-

Tissue Preparation: The trachea is removed from a euthanized guinea pig and placed in Krebs-Henseleit solution. It is then cut into a chain of rings.

-

Mounting: The tracheal chain is suspended in an organ bath under a resting tension of approximately 1 gram.

-

Contraction Induction: The tracheal muscle is pre-contracted with an agent such as histamine (B1213489) or carbachol (B1668302) to induce a stable tone.

-

Procedure for Antagonism:

-

Once a stable contraction is achieved, a cumulative concentration-response curve for the relaxing agent (isoproterenol) is obtained.

-

The tissue is washed and allowed to recover.

-

A fixed concentration of DCI is added and incubated.

-

The tissue is again pre-contracted, and a second concentration-response curve for isoproterenol is generated in the presence of DCI to demonstrate blockade of the relaxant effect.

-

Signaling Pathways and Experimental Workflow

The discovery of DCI was instrumental in beginning to unravel the downstream effects of β-adrenergic receptor stimulation. DCI acts as a competitive antagonist at these receptors, blocking the initiation of the G-protein coupled signaling cascade.

Caption: β-Adrenergic Receptor Signaling Pathway and the Action of DCI.

The experimental workflow to determine the pharmacological properties of a novel β-adrenergic antagonist like DCI follows a logical progression from in vitro to in vivo models.

Caption: Experimental Workflow for DCI Characterization.

Conclusion: The Legacy of a Flawed Pioneer

This compound, though never a therapeutic agent itself, holds an undisputed and pivotal place in medical history. Its discovery was the essential catalyst that validated Ahlquist's β-receptor theory and ignited the search for clinically viable β-blockers.[3] The partial agonism that rendered it unsuitable for clinical use was, in itself, a crucial lesson in the complex pharmacology of receptor interaction.[3] The experimental protocols developed to characterize DCI became the standard for evaluating the torrent of β-blocker candidates that followed, leading to the development of one of the most important classes of drugs in the cardiovascular pharmacopeia. The journey of DCI exemplifies the often-winding path of drug discovery, where even compounds that "fail" can provide the foundational knowledge for monumental success.

References

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. Beta-blockers: Historical Perspective and Mechanisms of Action - Revista Española de Cardiología (English Edition) [revespcardiol.org]

- 3. A Historical Perspective on the Development of β‐Adrenergic Blockers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Evolution of β-blockers: from anti-anginal drugs to ligand-directed signalling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dichloroisoproterenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of a plausible synthetic pathway for Dichloroisoproterenol (DCI), a seminal molecule in pharmacology recognized as the first beta-blocker. While a specific, detailed protocol for the synthesis of DCI is not extensively published, this guide outlines a robust three-step synthesis based on well-established organic chemistry reactions and analogous procedures for similar compounds. The proposed pathway commences with the commercially available starting material, 3',4'-dichloroacetophenone (B29711).

Proposed Synthesis Pathway

The synthesis of this compound (1-(3,4-dichlorophenyl)-2-(isopropylamino)ethan-1-ol) can be envisioned through a three-step sequence:

-

α-Bromination: The synthesis initiates with the alpha-bromination of 3',4'-dichloroacetophenone to yield the intermediate, 2-bromo-1-(3,4-dichlorophenyl)ethanone (B105186).

-

Amination: The subsequent step involves the nucleophilic substitution of the bromine atom in the intermediate with isopropylamine (B41738), leading to the formation of 1-(3,4-dichlorophenyl)-2-(isopropylamino)ethanone.

-

Reduction: The final step is the reduction of the keto group in the aminated intermediate to a hydroxyl group, yielding the target molecule, this compound.

The overall synthetic scheme is depicted below:

Caption: Proposed three-step synthesis of this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for each step of the proposed synthesis.

Step 1: α-Bromination of 3',4'-Dichloroacetophenone

This procedure is adapted from established methods for the α-bromination of substituted acetophenones.

Reaction:

3',4'-Dichloroacetophenone + Br₂ → 2-Bromo-1-(3,4-dichlorophenyl)ethanone + HBr

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 3',4'-Dichloroacetophenone | 189.04 | 50 | 9.45 g |

| Bromine (Br₂) | 159.81 | 55 | 2.8 mL (8.79 g) |

| Glacial Acetic Acid | 60.05 | - | 100 mL |

| Diethyl Ether | 74.12 | - | 200 mL |

| Saturated Sodium Bicarbonate Solution | - | - | 100 mL |

| Saturated Sodium Chloride Solution (Brine) | - | - | 50 mL |

| Anhydrous Sodium Sulfate | 142.04 | - | ~10 g |

Procedure:

-

In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3',4'-dichloroacetophenone (9.45 g, 50 mmol) in 100 mL of glacial acetic acid.

-

Cool the solution in an ice bath.

-

Slowly add bromine (2.8 mL, 55 mmol) dropwise to the stirred solution over a period of 30 minutes.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Pour the reaction mixture into 200 mL of ice-cold water.

-

Extract the aqueous mixture with diethyl ether (2 x 100 mL).

-

Combine the organic layers and wash sequentially with 100 mL of saturated sodium bicarbonate solution and 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

The crude 2-bromo-1-(3,4-dichlorophenyl)ethanone can be purified by recrystallization from ethanol (B145695).

Expected Yield: 80-90%

Step 2: Amination of 2-Bromo-1-(3,4-dichlorophenyl)ethanone

This procedure is based on general methods for the reaction of α-haloketones with amines.

Reaction:

2-Bromo-1-(3,4-dichlorophenyl)ethanone + 2 (CH₃)₂CHNH₂ → 1-(3,4-Dichlorophenyl)-2-(isopropylamino)ethanone + (CH₃)₂CHNH₃⁺Br⁻

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 2-Bromo-1-(3,4-dichlorophenyl)ethanone | 267.94 | 40 | 10.72 g |

| Isopropylamine | 59.11 | 80 | 9.4 mL (6.97 g) |

| Ethanol | 46.07 | - | 150 mL |

| Diethyl Ether | 74.12 | - | 150 mL |

| 1 M Hydrochloric Acid | 36.46 | - | As needed |

| 1 M Sodium Hydroxide | 40.00 | - | As needed |

| Anhydrous Magnesium Sulfate | 120.37 | - | ~10 g |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 2-bromo-1-(3,4-dichlorophenyl)ethanone (10.72 g, 40 mmol) in 150 mL of ethanol.

-

Add isopropylamine (9.4 mL, 80 mmol) to the solution.

-

Stir the reaction mixture at room temperature for 24 hours. The progress of the reaction can be monitored by TLC.

-

Remove the ethanol under reduced pressure.

-

Dissolve the residue in 100 mL of diethyl ether and wash with 50 mL of water.

-

Extract the aqueous layer with diethyl ether (2 x 50 mL).

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Expected Yield: 60-70%

Step 3: Reduction of 1-(3,4-Dichlorophenyl)-2-(isopropylamino)ethanone

This procedure is a standard method for the reduction of ketones to alcohols using sodium borohydride (B1222165).

Reaction:

4 [1-(3,4-Dichlorophenyl)-2-(isopropylamino)ethanone] + NaBH₄ + 4 H₂O → 4 [1-(3,4-Dichlorophenyl)-2-(isopropylamino)ethan-1-ol] + NaB(OH)₄

Materials and Reagents:

| Reagent/Material | Molecular Weight ( g/mol ) | Quantity (mmol) | Mass/Volume |

| 1-(3,4-Dichlorophenyl)-2-(isopropylamino)ethanone | 248.13 | 25 | 6.20 g |

| Sodium Borohydride (NaBH₄) | 37.83 | 12.5 | 0.47 g |

| Methanol | 32.04 | - | 100 mL |

| Water | 18.02 | - | 100 mL |

| Ethyl Acetate (B1210297) | 88.11 | - | 150 mL |

| Anhydrous Sodium Sulfate | 142.04 | - | ~10 g |

Procedure:

-

In a 250 mL round-bottom flask, dissolve 1-(3,4-dichlorophenyl)-2-(isopropylamino)ethanone (6.20 g, 25 mmol) in 100 mL of methanol.

-

Cool the solution in an ice bath.

-

Slowly add sodium borohydride (0.47 g, 12.5 mmol) in small portions over 15 minutes.

-

After the addition is complete, stir the reaction mixture at room temperature for 2 hours. Monitor the reaction by TLC.

-

Carefully add 100 mL of water to quench the reaction.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by recrystallization from a suitable solvent like ethanol/water.

Expected Yield: 85-95%

Data Presentation

| Step | Starting Material | Product | Key Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) |

| 1. α-Bromination | 3',4'-Dichloroacetophenone | 2-Bromo-1-(3,4-dichlorophenyl)ethanone | Bromine | Acetic Acid | 0 to RT | 2 - 4 | 80 - 90 |

| 2. Amination | 2-Bromo-1-(3,4-dichlorophenyl)ethanone | 1-(3,4-Dichlorophenyl)-2-(isopropylamino)ethanone | Isopropylamine | Ethanol | RT | 24 | 60 - 70 |

| 3. Reduction | 1-(3,4-Dichlorophenyl)-2-(isopropylamino)ethanone | This compound | Sodium Borohydride | Methanol | 0 to RT | 2 | 85 - 95 |

Mandatory Visualizations

Beta-Adrenergic Signaling Pathway

This compound acts as an antagonist at beta-adrenergic receptors, thereby blocking the downstream signaling cascade initiated by catecholamines like epinephrine (B1671497) and norepinephrine.

Caption: DCI competitively inhibits beta-adrenergic receptors.

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and characterization of a beta-blocker like this compound.

Caption: Synthesis, purification, and characterization workflow.

This in-depth technical guide provides a comprehensive framework for the synthesis of this compound. Researchers and drug development professionals can utilize this information as a foundation for their own experimental work, adapting the procedures as necessary based on laboratory conditions and available analytical techniques. As with any chemical synthesis, appropriate safety precautions should be taken at all times.

Dichloroisoproterenol: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroisoproterenol (DCI), also known as dichlorisoprenaline, holds a significant place in pharmacology as the first beta-adrenergic receptor antagonist ever developed.[1][2] While its low potency and partial agonist/antagonist activity limited its clinical utility, DCI remains a valuable tool in research for studying the structure and function of β-adrenergic receptors and their signaling pathways.[1][2] This technical guide provides an in-depth overview of the chemical structure, properties, and pharmacological actions of this compound, along with relevant experimental protocols and pathway diagrams to support its use in a research setting.

Chemical Structure and Properties

This compound is a synthetic catecholamine analog characterized by the presence of two chlorine atoms on the phenyl ring of the isoproterenol (B85558) structure.[1] It is a racemic mixture, existing as (R)- and (S)-enantiomers.[1]

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 1-(3,4-dichlorophenyl)-2-(isopropylamino)ethanol[2] |

| SMILES | CC(C)NCC(O)C1=CC(Cl)=C(Cl)C=C1[1] |

| InChI | InChI=1S/C11H15Cl2NO/c1-7(2)14-6-11(15)8-3-4-9(12)10(13)5-8/h3-5,7,11,14-15H,6H2,1-2H3[1] |

| InChIKey | VKMGSWIFEHZQRS-UHFFFAOYSA-N[1] |

| CAS Number | 59-61-0[1][2] |

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₅Cl₂NO | [1][2] |

| Molecular Weight | 248.15 g/mol | [1][2] |

| Appearance | Solid powder | [2] |

| Melting Point | 125-135 °C | |

| Boiling Point | Not available | |

| Solubility | Soluble in DMSO. The hydrochloride salt is soluble in water and ethanol. | [2] |

| pKa (predicted) | 9.4 ± 0.2 | |

| LogP (predicted) | 2.8 | |

| Stability | The hydrochloride salt in solution is sensitive to light, air, and alkaline pH. Stock solutions should be protected from light. |

Synthesis

A detailed, publicly available, step-by-step synthesis protocol for this compound is not readily found in the literature, with many suppliers offering it via custom synthesis.[2] However, the general synthesis of arylethanolamines, the chemical class to which DCI belongs, typically involves the reaction of a substituted phenacyl halide with an appropriate amine, followed by reduction of the resulting ketone. For this compound, this would conceptually involve the reaction of 3,4-dichloro-α-chloroacetophenone with isopropylamine, followed by reduction.

Pharmacological Properties

Mechanism of Action

This compound is a non-selective antagonist of β₁- and β₂-adrenergic receptors.[1][2] Unlike pure antagonists, DCI also exhibits partial agonist activity, meaning it can weakly activate the receptor in the absence of a full agonist, while simultaneously blocking the binding and action of more potent agonists like isoproterenol or epinephrine.[1][2] This dual activity is also referred to as intrinsic sympathomimetic activity (ISA).

The interaction of this compound with β-adrenergic receptors, which are G-protein coupled receptors (GPCRs), can modulate downstream signaling pathways. The primary pathway involves the coupling to stimulatory G-proteins (Gs), which activates adenylyl cyclase, leading to the production of cyclic AMP (cAMP). However, β-adrenergic receptors can also couple to inhibitory G-proteins (Gi) and engage in G-protein independent signaling via β-arrestin pathways, a concept known as "biased agonism".[3][4] The partial agonist activity of DCI may result from a specific conformation it induces in the receptor, leading to a sub-maximal activation of these signaling cascades compared to a full agonist.

Signaling Pathways

The following diagrams illustrate the canonical β-adrenergic signaling pathway and the concept of biased agonism, highlighting the action of this compound.

Experimental Protocols

Due to its historical significance and well-characterized, albeit complex, pharmacology, this compound is frequently used in a variety of in vitro assays to characterize β-adrenergic receptor function.

Radioligand Binding Assay

This assay is used to determine the affinity of this compound for β-adrenergic receptors.

Methodology:

-

Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing either β₁- or β₂-adrenergic receptors (e.g., HEK293 or CHO cells).

-

Assay Buffer: Use a suitable buffer such as 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4.

-

Radioligand: A radiolabeled antagonist with high affinity for β-adrenergic receptors, such as [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol, is used.

-

Competition Binding: Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of this compound (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).

-

Incubation: Incubate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Determine the IC₅₀ value (the concentration of DCI that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

Functional Assay: cAMP Measurement

This assay measures the ability of this compound to stimulate or inhibit the production of cAMP, the second messenger of the canonical Gs signaling pathway.

Methodology:

-

Cell Culture: Culture cells expressing the β-adrenergic receptor of interest (e.g., HEK293-β₂AR) in appropriate media.

-

Cell Plating: Seed the cells in a multi-well plate and allow them to adhere overnight.

-

Assay Medium: Replace the culture medium with a serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation:

-

Agonist Mode: Treat the cells with increasing concentrations of this compound to measure its partial agonist activity.

-

Antagonist Mode: Pre-incubate the cells with increasing concentrations of this compound before stimulating with a fixed concentration of a full agonist (e.g., isoproterenol).

-

-

Incubation: Incubate for a defined period (e.g., 15-30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells to release the intracellular cAMP.

-

cAMP Quantification: Measure the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF, ELISA, or AlphaScreen).

-

Data Analysis:

-

Agonist Mode: Plot the cAMP concentration against the log of the this compound concentration to determine the EC₅₀ and the maximal response (Emax) relative to a full agonist.

-

Antagonist Mode: Plot the inhibition of the agonist-induced cAMP response against the log of the this compound concentration to determine the IC₅₀.

-

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine the purity of this compound or to quantify it in biological samples.

Methodology:

-

Chromatographic System: A standard HPLC system with a UV or electrochemical detector.

-

Column: A reversed-phase C18 column is typically suitable.

-

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and pH will need to be optimized.

-

Detection:

-

UV Detection: this compound has a chromophore and can be detected by UV absorbance, typically around 280 nm.

-

Electrochemical Detection: This method offers higher sensitivity for catecholamine-like compounds.

-

-

Sample Preparation: Samples may require extraction and purification, for example, by solid-phase extraction, before injection.

-

Quantification: A calibration curve is generated using standards of known this compound concentrations to quantify the amount in the sample.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing the pharmacological profile of a compound like this compound.

Conclusion

This compound, despite its lack of clinical application, remains an indispensable pharmacological tool. Its unique profile as a non-selective β-adrenergic partial agonist/antagonist allows for the detailed investigation of receptor binding, G-protein coupling, and the nuances of biased agonism. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers utilizing this compound to further unravel the complexities of β-adrenergic receptor signaling in both health and disease.

References

- 1. Dichloroisoprenaline - Wikipedia [en.wikipedia.org]

- 2. targetmol.cn [targetmol.cn]

- 3. Both Gs and Gi proteins are critically involved in isoproterenol-induced cardiomyocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. β-Blocker drugs mediate calcium signaling in native central nervous system neurons by β-arrestin–biased agonism - PMC [pmc.ncbi.nlm.nih.gov]

Dichloroisoproterenol: A Technical Guide to its Mechanism of Action as a Beta-Blocker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroisoproterenol (DCI) holds a significant place in pharmacology as the first compound identified to act as a beta-adrenergic receptor blocker.[1][2][3] Though it never achieved clinical utility due to its low potency and partial agonist activity, the study of DCI was instrumental in the subsequent development of clinically successful beta-blockers like propranolol.[1][2] This technical guide provides an in-depth exploration of the mechanism of action of DCI, focusing on its interaction with beta-adrenergic receptors and the downstream signaling pathways it modulates.

Core Mechanism of Action: Beta-Adrenergic Receptor Blockade

This compound functions as a non-selective antagonist at both β1- and β2-adrenergic receptors.[2][4] In the sympathetic nervous system, these receptors are typically activated by endogenous catecholamines, primarily epinephrine (B1671497) and norepinephrine, initiating a cascade of intracellular events. DCI competitively binds to these receptors, thereby preventing the binding of these natural agonists and attenuating the physiological responses they mediate.

However, a key feature of DCI is its partial agonist activity , also referred to as intrinsic sympathomimetic activity (ISA) .[2][4][5] This means that while DCI blocks the effects of more potent agonists, it can weakly activate the β-adrenergic receptors itself. This dual action results in a pharmacological profile distinct from that of pure antagonists.

Data Presentation: Pharmacological Profile of this compound

Precise quantitative data for this compound, such as Ki, IC50, and EC50 values, are not extensively documented in recent literature, likely due to its status as an early-stage research compound. However, its pharmacological properties can be understood in a comparative context with other well-characterized beta-blockers.

| Property | This compound (DCI) | Propranolol (Non-selective, No ISA) | Pindolol (Non-selective, with ISA) |

| Receptor Selectivity | Non-selective for β1 and β2 | Non-selective for β1 and β2 | Non-selective for β1 and β2 |

| Potency | Low | High | High |

| Intrinsic Sympathomimetic Activity (ISA) | Present (Partial Agonist) | Absent (Pure Antagonist) | Present (Partial Agonist) |

| Clinical Utility | None | Extensive (Hypertension, Angina, etc.) | Hypertension, Angina |

This table provides a qualitative comparison of the pharmacological properties of this compound with clinically established beta-blockers.

Signaling Pathways

The interaction of this compound with beta-adrenergic receptors modulates the canonical G-protein coupled receptor (GPCR) signaling pathway. The following diagrams illustrate the normal activation of this pathway by an agonist and its modulation by DCI.

Experimental Protocols

The characterization of this compound's mechanism of action relies on several key in vitro experimental techniques.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of DCI for β-adrenergic receptors.

Methodology:

-

Membrane Preparation: Membranes rich in β-adrenergic receptors are isolated from a suitable source, such as cultured cells (e.g., CHO or HEK293 cells) stably expressing the human β1- or β2-adrenergic receptor, or from tissue homogenates (e.g., rat heart or lung).

-

Competitive Binding: A fixed concentration of a radiolabeled β-adrenergic antagonist (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) is incubated with the prepared membranes in the presence of varying concentrations of unlabeled DCI.

-

Incubation: The reaction is allowed to reach equilibrium.

-

Separation: The membrane-bound radioligand is separated from the free radioligand by rapid vacuum filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters, which corresponds to the bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of DCI that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

Adenylyl Cyclase Activity Assay

This functional assay is used to measure the ability of DCI to stimulate or inhibit the production of cyclic AMP (cAMP), the second messenger in the β-adrenergic signaling cascade.

Methodology:

-

Membrane Preparation: Similar to the radioligand binding assay, membranes containing β-adrenergic receptors and adenylyl cyclase are prepared.

-

Assay for Agonist Activity (ISA): The prepared membranes are incubated with varying concentrations of DCI in the presence of ATP and cofactors (e.g., Mg²⁺). The production of cAMP is then measured. A modest, dose-dependent increase in cAMP levels indicates partial agonist activity.[5] To enhance the detection of this weak stimulation, the assay is often performed in the presence of forskolin, a direct activator of adenylyl cyclase.[5]

-

Assay for Antagonist Activity: To determine the inhibitory potency (IC50) of DCI, the membranes are incubated with a fixed, stimulating concentration of a full β-adrenergic agonist (e.g., isoproterenol) and varying concentrations of DCI. The ability of DCI to inhibit the agonist-induced cAMP production is then quantified.

-

cAMP Measurement: The amount of cAMP produced in the reaction is typically measured using competitive immunoassays (e.g., ELISA) or historically, radioimmunoassays.

Conclusion

This compound, as the first-in-class beta-blocker, laid the groundwork for a therapeutic revolution in cardiovascular medicine. Its mechanism of action as a non-selective β-adrenergic antagonist with intrinsic sympathomimetic activity provides a valuable case study for understanding the complexities of drug-receptor interactions. While its low potency precluded its clinical use, the experimental approaches used to characterize DCI remain fundamental in modern drug discovery and development. The detailed study of its partial agonism has been crucial in refining the pharmacological profiles of subsequent generations of beta-blockers, leading to drugs with improved efficacy and safety profiles.

References

- 1. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

- 2. Dichloroisoprenaline - Wikipedia [en.wikipedia.org]

- 3. Fifty years of beta-blockers: a revolution in CV pharmacotherapy [healio.com]

- 4. targetmol.cn [targetmol.cn]

- 5. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Partial Agonist Activity of Dichloroisoproterenol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dichloroisoproterenol (DCI), a non-selective β-adrenergic receptor ligand, holds a significant place in the history of pharmacology as the first beta-blocker ever developed.[1] Despite its low potency and lack of clinical utility, DCI remains a valuable tool for researchers studying β-adrenergic signaling due to its unique characteristic as a partial agonist/antagonist.[1][2] This technical guide provides an in-depth exploration of the partial agonist activity of DCI, detailing its mechanism of action, the experimental protocols used for its characterization, and the quantitative data defining its pharmacological profile.

Core Concepts of Partial Agonism

A partial agonist is a ligand that binds to and activates a receptor but elicits a submaximal response compared to a full agonist.[3] This dual nature means that in the absence of a full agonist, a partial agonist will produce a stimulatory effect. However, in the presence of a full agonist, it can act as a competitive antagonist, reducing the overall receptor activation. The degree of agonism is quantified by its intrinsic activity (α) , which ranges from 0 for a pure antagonist to 1 for a full agonist. The potency of an agonist is typically expressed as the EC50 , the concentration at which it produces 50% of its maximal effect.

Molecular Basis of this compound's Partial Agonist Activity

The partial agonism of this compound at β-adrenergic receptors stems from its specific molecular interactions within the ligand-binding pocket, which lead to a less than optimal conformational change in the receptor compared to a full agonist like isoproterenol (B85558).

β-adrenergic receptors, upon activation by an agonist, couple to a stimulatory G protein (Gs). This coupling triggers the exchange of GDP for GTP on the Gαs subunit, leading to its dissociation and subsequent activation of adenylyl cyclase.[4] Activated adenylyl cyclase then converts ATP to the second messenger cyclic AMP (cAMP), which in turn activates protein kinase A (PKA) and initiates a downstream signaling cascade.[4]

The efficacy of an agonist is determined by its ability to stabilize the active conformation of the receptor. Full agonists, like isoproterenol, form a network of interactions within the binding pocket that fully stabilizes this active state. For β-adrenergic receptors, key interactions involve hydrogen bonding with conserved serine residues in transmembrane helix 5.[5] Partial agonists, on the other hand, are thought to induce a conformational state that is intermediate between the fully active and inactive states. This may be due to an incomplete or altered set of interactions with these key residues. In the case of DCI, the replacement of the catechol hydroxyl groups of isoproterenol with chlorine atoms is believed to be a primary reason for its reduced ability to fully stabilize the active receptor conformation, thus resulting in its partial agonist character.

Quantitative Pharmacological Data

The partial agonist activity of this compound has been characterized in various in vitro systems. A key study in S49 lymphoma cells demonstrated that DCI can stimulate cAMP accumulation, but this effect is most prominently observed in the presence of the adenylyl cyclase activator, forskolin.[6] This suggests that DCI's intrinsic ability to activate adenylyl cyclase is modest. The study also found that the inhibition constant (Ki) of DCI for blocking isoproterenol-stimulated cAMP accumulation was comparable to its EC50 for the forskolin-potentiated cAMP accumulation, highlighting its dual agonist/antagonist nature.[6]

| Parameter | Value | Cell Line/System | Reference |

| Stimulation of cAMP accumulation | Five-fold increase (in the presence of forskolin) | S49 lymphoma cells | [6] |

| Ki (inhibition of isoproterenol-stimulated cAMP accumulation) | Comparable to EC50 for forskolin-potentiated cAMP accumulation | S49 lymphoma cells | [6] |

| EC50 (forskolin-potentiated cAMP accumulation) | Comparable to Ki for inhibition of isoproterenol-stimulated cAMP accumulation | S49 lymphoma cells | [6] |

Note: Specific numerical values for Ki and EC50 were not provided in the abstract of the cited study.

Signaling Pathways and Experimental Workflows

Beta-Adrenergic Receptor Signaling Pathway

The canonical signaling pathway initiated by the activation of β-adrenergic receptors is depicted below. Partial agonists like DCI engage this pathway, but with lower efficiency than full agonists.

Caption: Beta-adrenergic receptor signaling cascade initiated by a partial agonist.

Experimental Workflow: Competitive Radioligand Binding Assay

This workflow outlines the steps to determine the binding affinity (Ki) of DCI for β-adrenergic receptors.

Caption: Workflow for a competitive radioligand binding assay.

Experimental Workflow: Adenylyl Cyclase Activity Assay

This workflow illustrates the measurement of DCI's ability to stimulate cAMP production.

Caption: Workflow for an adenylyl cyclase activity assay.

Detailed Experimental Protocols

The following are generalized protocols for key assays used to characterize the partial agonist activity of ligands like this compound. These should be optimized for the specific experimental system being used.

Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of DCI for β1- and β2-adrenergic receptors.

Materials:

-

Cell membranes expressing the β-adrenergic receptor subtype of interest.

-

Radiolabeled antagonist (e.g., [³H]-Dihydroalprenolol or ¹²⁵I-Cyanopindolol).

-

Unlabeled this compound.

-

Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).

-

Wash buffer (ice-cold binding buffer).

-

Glass fiber filters.

-

Scintillation cocktail.

-

96-well filter plates and vacuum manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues expressing the receptor in a suitable buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, set up triplicate wells for total binding, non-specific binding, and competitive binding.

-

Total Binding: Add membrane preparation, radiolabeled antagonist at a concentration near its Kd, and binding buffer.

-

Non-specific Binding: Add membrane preparation, radiolabeled antagonist, and a saturating concentration of a non-labeled, high-affinity antagonist (e.g., propranolol).

-

Competitive Binding: Add membrane preparation, radiolabeled antagonist, and varying concentrations of DCI.

-

-

Incubation: Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Dry the filters, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of DCI to generate a competition curve.

-

Determine the IC50 value (the concentration of DCI that inhibits 50% of specific radioligand binding) from the curve using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activity Assay

Objective: To measure the ability of DCI to stimulate the production of cyclic AMP.

Materials:

-

Cell membranes expressing β-adrenergic receptors.

-

This compound.

-

Isoproterenol (as a full agonist control).

-

Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM ATP, 0.1 mM GTP, pH 7.5).

-

cAMP standard solutions.

-

A commercial cAMP detection kit (e.g., ELISA or radioimmunoassay).

-

Plate reader or gamma counter.

Procedure:

-

Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.

-

Assay Setup: In a 96-well plate, set up triplicate wells for basal activity, DCI-stimulated activity, and full agonist-stimulated activity.

-

Basal Activity: Add membrane preparation and assay buffer.

-

DCI-stimulated Activity: Add membrane preparation, assay buffer, and varying concentrations of DCI.

-

Full Agonist Control: Add membrane preparation, assay buffer, and a saturating concentration of isoproterenol.

-

-

Reaction Initiation and Incubation: Initiate the enzymatic reaction by adding the ATP/GTP-containing assay buffer. Incubate the plate at 37°C for a defined period (e.g., 10-20 minutes).

-

Reaction Termination: Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by boiling).

-

cAMP Quantification: Centrifuge the plate to pellet the membranes. Collect the supernatant and measure the cAMP concentration using a commercial ELISA or radioimmunoassay kit according to the manufacturer's instructions.

-

Data Analysis:

-

Construct a standard curve using the cAMP standards.

-

Determine the amount of cAMP produced in each sample from the standard curve.

-

Plot the amount of cAMP produced against the log concentration of DCI to generate a dose-response curve.

-

Determine the EC50 and Emax (maximal response) for DCI from the curve using non-linear regression.

-

Calculate the intrinsic activity (α) of DCI by expressing its Emax as a fraction of the Emax of the full agonist, isoproterenol.

-

Conclusion

This compound, while not a clinically used therapeutic, remains a cornerstone for understanding the nuances of β-adrenergic receptor pharmacology. Its partial agonist activity provides a clear example of how subtle changes in ligand structure can dramatically alter the functional response of a receptor. The experimental approaches detailed in this guide offer a robust framework for characterizing the affinity and efficacy of DCI and other partial agonists, providing valuable insights for both basic research and the development of novel therapeutics targeting G protein-coupled receptors.

References

- 1. Predicting Novel Binding Modes of Agonists to β Adrenergic Receptors Using All-Atom Molecular Dynamics Simulations | PLOS Computational Biology [journals.plos.org]

- 2. medkoo.com [medkoo.com]

- 3. Isoproterenol Acts as a Biased Agonist of the Alpha-1A-Adrenoceptor that Selectively Activates the MAPK/ERK Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ClinPGx [clinpgx.org]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Dichloroisoproterenol: A Deep Dive into its Structure-Activity Relationship for Adrenergic Receptor Modulation

For Immediate Release

[City, State] – [Date] – Dichloroisoproterenol (DCI), a seminal molecule in pharmacology, holds the distinction of being the first beta-adrenergic receptor blocker ever developed. While its low potency and partial agonist/antagonist profile precluded its clinical use, the study of its structure-activity relationship (SAR) laid the crucial groundwork for the development of modern, life-saving beta-blockers like propranolol. This technical guide provides an in-depth analysis of the SAR of DCI, detailing the molecular interactions, experimental methodologies, and signaling pathways that govern its activity at adrenergic receptors. This document is intended for researchers, scientists, and drug development professionals engaged in the study of G protein-coupled receptors (GPCRs) and cardiovascular pharmacology.

Introduction to this compound

This compound, also known as dichloroisoprenaline, is a non-selective antagonist of β1 and β2-adrenergic receptors.[1] Its structure is characterized by a 3,4-dichlorinated phenyl ring attached to an ethanolamine (B43304) side chain with an isopropyl substituent on the nitrogen atom. This substitution of chlorine atoms for the hydroxyl groups of the agonist isoproterenol (B85558) is a key determinant of its antagonist properties.[2] DCI acts as a partial agonist, meaning it can weakly activate the receptor in the absence of a full agonist, but competitively inhibit the binding and action of potent agonists like isoproterenol.[1]

Core Structural Features and their Impact on Activity

The pharmacological activity of this compound and its analogs is dictated by three primary structural components: the aromatic ring, the ethanolamine side chain, and the N-alkyl substituent.

The Aromatic Ring: A Shift from Agonism to Antagonism

The nature of the aromatic ring and its substituents is a primary determinant of a compound's activity at β-adrenergic receptors.[3] In the case of DCI, the replacement of the catechol hydroxyl groups of isoproterenol with two chlorine atoms on the phenyl ring is the critical modification that confers β-blocking activity.[2][3] While the catechol moiety is crucial for maximal agonistic activity, its replacement with other ring systems can retain or introduce antagonistic properties.[3] The aryl group also plays a significant role in the absorption, excretion, and metabolism of β-blockers.[3]

The Ethanolamine Side Chain: Essential for Binding and Activity

The ethanolamine side chain is a conserved feature among most β-adrenergic ligands and is essential for activity.[2][4] Key aspects of this side chain include:

-

Two-Carbon Chain: The two-carbon chain separating the aromatic ring from the amino group is crucial for optimal interaction with the receptor.[3]

-

Hydroxyl Group: The hydroxyl group on the benzylic carbon of the ethanolamine moiety is critical for binding to the β-receptor. For optimal affinity, this carbon must possess the (S)-configuration. The (R)-enantiomer is typically significantly less potent.[2]

-

Introduction of an Oxymethylene Bridge: The introduction of an -OCH2- group between the aromatic ring and the ethanolamine side chain, as seen in aryloxypropanolamine β-blockers like propranolol, can lead to potent β-blocking agents.[2][3]

The N-Alkyl Substituent: Modulating Selectivity and Potency

The substituent on the amino group is a key determinant of a ligand's selectivity for β- versus α-adrenergic receptors and can also influence potency.

-

Bulky Aliphatic Groups: Bulky aliphatic groups, such as the isopropyl group in DCI and isoproterenol, are commonly found on the amino function of β-receptor ligands and are important for antagonistic activity.[2][3]

-

Secondary Amine: For optimal activity, the amino group must be a secondary amine. N,N-disubstitution generally leads to a decrease in β-blocking activity.[3]

Quantitative Analysis of this compound and Related Compounds

A comprehensive understanding of the SAR of DCI requires quantitative data on the binding affinities and functional potencies of a series of related compounds. The following table summarizes hypothetical comparative data for DCI and its analogs, illustrating the impact of structural modifications.

| Compound | Aromatic Substitution | N-Substituent | β1 Binding Affinity (Ki, nM) | β2 Binding Affinity (Ki, nM) | Functional Activity (cAMP assay) |

| Isoproterenol | 3,4-dihydroxy | Isopropyl | 50 | 30 | Full Agonist (EC50 = 10 nM) |

| This compound (DCI) | 3,4-dichloro | Isopropyl | 150 | 100 | Partial Agonist/Antagonist (pA2 = 6.5) |

| Pronethalol | 2-naphthyl | Isopropyl | 100 | 80 | Antagonist (pA2 = 7.0) |

| Propranolol | 1-naphthyloxy | Isopropyl | 5 | 3 | Inverse Agonist (pA2 = 8.5) |

| Analog A | 3,4-dihydroxy | tert-Butyl | 80 | 20 | Partial Agonist |

| Analog B | 3-chloro, 4-methoxy | Isopropyl | 200 | 150 | Antagonist |

Note: The data in this table is illustrative and intended to demonstrate SAR principles. Actual experimental values may vary.

Experimental Protocols for SAR Determination

The characterization of the SAR of DCI and its analogs relies on robust and reproducible experimental assays. The two primary in vitro methods employed are radioligand binding assays and functional assays measuring downstream signaling, such as cAMP accumulation.

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of test compounds for β1 and β2-adrenergic receptors.

Methodology:

-

Membrane Preparation: Membranes are prepared from cells or tissues expressing the β-adrenergic receptor subtype of interest.

-

Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (e.g., DCI).

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

cAMP Accumulation Assay

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of test compounds by measuring their effect on intracellular cyclic AMP (cAMP) levels.

Methodology:

-

Cell Culture: Cells expressing the β-adrenergic receptor subtype of interest are cultured in appropriate media.

-

Compound Treatment: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then treated with varying concentrations of the test compound alone (for agonist activity) or in the presence of a known agonist (for antagonist activity).

-

Cell Lysis: The reaction is terminated, and the cells are lysed to release intracellular cAMP.

-

cAMP Quantification: The concentration of cAMP in the cell lysate is determined using a competitive immunoassay, such as an enzyme-linked immunosorbent assay (ELISA) or a fluorescence-based assay.

-

Data Analysis: For agonists, the concentration that produces 50% of the maximal response (EC50) is determined. For antagonists, the concentration that causes a rightward shift in the agonist dose-response curve is used to calculate the pA2 value, a measure of antagonist potency.

Signaling Pathways and Experimental Workflows

The interaction of this compound with β-adrenergic receptors modulates downstream signaling pathways. Understanding these pathways and the experimental workflows used to study them is crucial for drug development.

β-Adrenergic Receptor Signaling Pathway

dot

Caption: β-Adrenergic receptor signaling cascade.

Experimental Workflow for a Structure-Activity Relationship Study

dot

Caption: Workflow for a DCI SAR study.

Conclusion

The study of this compound's structure-activity relationship has been instrumental in the field of adrenergic pharmacology. By systematically modifying its core structure and quantifying the effects on receptor binding and functional activity, researchers have been able to elucidate the key molecular features required for β-adrenergic antagonism. This foundational knowledge continues to guide the design and development of new and improved β-blockers with enhanced selectivity and therapeutic profiles. The experimental protocols and workflows outlined in this guide provide a framework for the continued exploration of GPCR-ligand interactions, a critical endeavor in modern drug discovery.

References

- 1. Dichloroisoprenaline - Wikipedia [en.wikipedia.org]

- 2. SAR of Beta Blockers, Propranolol, Metipranolol, Atenolol, Betazolol, Bisoprolol, Esmolol, Metoprolol, Labetolol, Carvedilol | Pharmaguideline [pharmaguideline.com]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Discovery and development of beta-blockers - Wikipedia [en.wikipedia.org]

The Dual Nature of Dichloroisoproterenol: A Technical Guide to its Interaction with GPCR Signaling

For Immediate Release

This technical guide provides a comprehensive analysis of Dichloroisoproterenol (DCI) and its effects on G protein-coupled receptor (GPCR) signaling. Tailored for researchers, scientists, and drug development professionals, this document delves into the pharmacological properties of DCI, its impact on downstream signaling cascades, and the experimental methodologies used to characterize its activity.

Executive Summary

This compound (DCI), the first beta-blocker ever developed, serves as a pivotal tool in GPCR research. It is a non-selective ligand for β1- and β2-adrenergic receptors, exhibiting a unique pharmacological profile as a partial agonist/antagonist.[1][2] This dual activity, also known as intrinsic sympathomimetic activity (ISA), allows DCI to elicit a submaximal receptor response on its own while competitively inhibiting the effects of full agonists like isoproterenol.[3][4] This guide explores the canonical Gs-cAMP pathway modulation by DCI and discusses its potential influence on non-canonical pathways involving β-arrestin and ERK, providing a framework for its application in pharmacological studies.

Introduction to this compound (DCI)

DCI, also known as Dichloroisoprenaline, is a structural analog of the potent β-adrenergic agonist isoproterenol.[1][2] Its development marked a significant milestone in pharmacology, paving the way for clinically successful beta-blockers like propranolol.[1] Although not used clinically, DCI's low potency and partial agonist/antagonist nature make it an invaluable research compound for dissecting the intricacies of β-adrenergic receptor function and signaling.[1][2]

Core Mechanism: Partial Agonism at β-Adrenergic Receptors

DCI's primary mechanism of action is its competitive interaction with β1- and β2-adrenergic receptors.[1][2] Unlike a full agonist that elicits a maximal response or a pure antagonist that blocks the receptor without activation, DCI's partial agonism results in a moderate, submaximal activation of the receptor's downstream signaling pathways.[4] This intrinsic sympathomimetic activity (ISA) is a key feature of DCI and other similar compounds.[3][4]

The level of response elicited by a partial agonist like DCI is dependent on the level of endogenous sympathetic tone. In a system with low catecholamine levels, DCI will act as an agonist, producing a modest response.[5] Conversely, in the presence of a high concentration of a full agonist (e.g., isoproterenol), DCI will act as a competitive antagonist, reducing the overall maximal response.[4]

Impact on GPCR Signaling Pathways

β-adrenergic receptors are archetypal GPCRs that modulate a variety of physiological processes. Their signaling is not confined to a single pathway but encompasses a network of interactions that can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways.

G Protein-Dependent Signaling: The cAMP Pathway

The canonical signaling pathway for β-adrenergic receptors involves their coupling to the stimulatory G protein, Gs.[6] This interaction triggers a cascade of events as illustrated below.

Figure 1: DCI-mediated partial activation of the canonical Gs/cAMP pathway.

DCI's partial agonism results in a submaximal stimulation of adenylyl cyclase, leading to a modest increase in intracellular cyclic AMP (cAMP) levels compared to a full agonist.[7] One study demonstrated that DCI's ability to stimulate cAMP accumulation in S49 lymphoma cells was only apparent in the presence of forskolin, a direct activator of adenylyl cyclase.[7]

β-Arrestin-Dependent Signaling and ERK Activation

Beyond G protein coupling, GPCRs can signal through β-arrestin proteins. Following agonist binding and receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the receptor. This not only desensitizes G protein signaling but also initiates a second wave of signaling by acting as scaffolds for various kinases, including those in the Extracellular signal-Regulated Kinase (ERK) pathway.[8]

The activation of ERK downstream of β-adrenergic receptors can occur through both G protein-dependent and β-arrestin-dependent mechanisms.[9] For instance, β2AR can mediate ERK activation via β-arrestin scaffolding of c-Src.[8]

While the direct effects of DCI on β-arrestin recruitment and subsequent ERK activation have not been extensively characterized, its nature as a partial agonist suggests it would likely induce a conformational state in the receptor that is distinct from that induced by a full agonist. This could potentially lead to biased signaling, where DCI might preferentially activate one pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-dependent), or vice versa. Further research is required to elucidate the specific profile of DCI in this context.

Figure 2: Potential β-arrestin-mediated ERK signaling pathway for β-adrenergic receptors.

Quantitative Pharmacological Data

The precise quantification of a ligand's activity is crucial for its use in research. Key parameters include the inhibition constant (Ki), which reflects binding affinity, and the half-maximal effective concentration (EC50) or half-maximal inhibitory concentration (IC50), which measure functional potency.

While comprehensive, directly comparable quantitative data for DCI across both β1 and β2 receptor subtypes is limited in the public domain, a key study in S49 lymphoma cells (which express β2-adrenergic receptors) provides valuable insight. The study found that the Ki values for DCI, determined from its ability to inhibit isoproterenol-stimulated cAMP accumulation or the binding of the radioligand [¹²⁵I]iodocyanopindolol, were of a similar magnitude to its EC50 value for stimulating cAMP accumulation in the presence of forskolin.[7]

| Parameter | Description | Value for DCI | Receptor Subtype | Cell System |

| Ki | Inhibition Constant | Comparable to EC50 | β2-Adrenergic | S49 Lymphoma Cells[7] |

| EC50 | Half-maximal effective concentration for forskolin-potentiated cAMP accumulation | Comparable to Ki | β2-Adrenergic | S49 Lymphoma Cells[7] |

| Intrinsic Activity | Maximal effect relative to a full agonist | Partial Agonist | β1 and β2-Adrenergic | General Observation[1][2] |

Note: Specific numerical values for Ki and EC50 are not consistently reported. The relationship noted is based on the findings of Clark et al. (1987).

Key Experimental Methodologies

Characterizing the effects of DCI on GPCR signaling involves a suite of established biochemical and cell-based assays.

Radioligand Binding Assay (for Ki Determination)

This assay directly measures the affinity of a ligand for a receptor. A competitive binding format is typically used to determine the Ki of an unlabeled ligand like DCI.

Principle: Cell membranes expressing the receptor of interest are incubated with a fixed concentration of a radiolabeled antagonist (e.g., [¹²⁵I]iodocyanopindolol) and varying concentrations of the unlabeled competitor (DCI). The amount of radioligand bound to the receptor decreases as the concentration of DCI increases.

Abbreviated Protocol:

-

Membrane Preparation: Homogenize cells or tissues expressing β-adrenergic receptors and isolate the membrane fraction via centrifugation.

-

Assay Incubation: In a multi-well plate, combine membrane preparations, a fixed concentration of radiolabeled antagonist, and serial dilutions of DCI.

-

Equilibration: Incubate the mixture to allow the binding reaction to reach equilibrium.

-

Separation: Rapidly separate receptor-bound radioligand from free radioligand by vacuum filtration through glass fiber filters.

-

Detection: Quantify the radioactivity trapped on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding against the log concentration of DCI. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value using the Cheng-Prusoff equation.

Figure 3: General workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay (for EC50/IC50 Determination)

This functional assay measures the ability of a ligand to stimulate or inhibit the production of the second messenger cAMP.

Principle: Whole cells are treated with the test compound (DCI). For agonists, the subsequent increase in intracellular cAMP is measured. For antagonists, the ability to block an agonist-induced increase in cAMP is quantified. Given DCI's partial agonism, its effect can be measured alone (agonist activity) or in competition with a full agonist (antagonist activity).

Abbreviated Protocol:

-

Cell Culture: Plate cells expressing the β-adrenergic receptor subtype of interest in a multi-well plate.

-

Pre-incubation: Incubate cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of DCI (to measure agonism) or a fixed concentration of a full agonist (e.g., isoproterenol) plus varying concentrations of DCI (to measure antagonism).

-

Lysis: Lyse the cells to release intracellular cAMP.

-

Detection: Quantify cAMP levels using a competitive immunoassay, often employing technologies like HTRF (Homogeneous Time-Resolved Fluorescence) or luminescence-based systems.[10]

-

Data Analysis: Plot the cAMP concentration against the log concentration of DCI to generate a dose-response curve and determine the EC50 or IC50 value.

ERK1/2 Phosphorylation Assay (Western Blot)

This assay is used to determine if a ligand activates the MAPK/ERK signaling cascade by detecting the phosphorylated, active form of ERK1/2.

Principle: Western blotting uses antibodies to detect specific proteins in a cell lysate. To measure ERK activation, an antibody that specifically recognizes the dually phosphorylated (activated) form of ERK1/2 is used.

Abbreviated Protocol:

-

Cell Treatment: Serum-starve cells to reduce basal ERK phosphorylation, then treat with DCI for various time points and concentrations.

-

Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for phospho-ERK1/2 (p-ERK).

-

Wash and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[11][12]

-

Normalization: Strip the membrane and re-probe with an antibody for total ERK1/2 to confirm equal protein loading and allow for quantification of the p-ERK/total ERK ratio.[11][13]

Conclusion and Future Directions

This compound remains a cornerstone compound for the study of β-adrenergic receptors. Its well-established role as a non-selective partial agonist provides a clear example of intrinsic sympathomimetic activity and its impact on the canonical Gs-cAMP pathway.

The expanding understanding of GPCR signaling, particularly the roles of β-arrestin and the ERK pathway, opens new avenues for research. A significant gap in the current literature is the detailed characterization of DCI's effects on these non-canonical pathways. Future studies should focus on quantitatively assessing DCI's potential for biased agonism at β1- and β2-adrenergic receptors. Elucidating whether DCI preferentially engages G protein versus β-arrestin pathways will provide deeper insights into the structural basis of GPCR functional selectivity and could inform the design of next-generation therapeutics with more refined signaling profiles.

References

- 1. Dichloroisoprenaline - Wikipedia [en.wikipedia.org]

- 2. medkoo.com [medkoo.com]

- 3. taylorandfrancis.com [taylorandfrancis.com]

- 4. Relevance of intrinsic sympathomimetic activity for beta blockers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacologic aspects of intrinsic sympathomimetic activity in beta-blocking drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CV Pharmacology | Beta-Adrenoceptor Agonists (β-agonists) [cvpharmacology.com]

- 7. Molecular mechanism of beta-adrenergic receptor blockers with intrinsic sympathomimetic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. Signaling pathways of isoproterenol-induced ERK1/2 phosphorylation in primary cultures of astrocytes are concentration-dependent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Interaction of Dichloroisoproterenol with β1 and β2 Adrenergic Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the interaction between Dichloroisoproterenol (DCI) and the β1 and β2 adrenergic receptor subtypes. DCI holds a significant place in pharmacology as the first compound identified to have β-adrenergic blocking properties, paving the way for the development of the entire class of β-blockers. This document outlines its binding and functional characteristics, the experimental methodologies used for its characterization, and the underlying signaling pathways.

Introduction to this compound (DCI)

This compound (DCI) is a synthetic catecholamine derivative, structurally analogous to the potent β-agonist isoproterenol, with the critical substitution of the two catechol hydroxyl groups with chlorine atoms. This modification transforms the molecule from a potent agonist into a non-selective β-adrenoceptor antagonist. Discovered in the 1950s, DCI was the first agent shown to block the effects of sympathomimetic amines at what Raymond Ahlquist had termed β-receptors.[1][2]

Pharmacologically, DCI is characterized by two key features:

-

Non-selective Antagonism: It exhibits affinity for both β1 and β2 adrenergic receptors without significant preference.

-

Partial Agonist Activity: DCI is not a pure (silent) antagonist. It possesses what is known as Intrinsic Sympathomimetic Activity (ISA), meaning it can weakly activate the β-receptor, particularly in the absence of a full agonist.[2]

Due to this partial agonist activity and its lack of receptor selectivity, DCI never achieved clinical utility. However, its discovery was a pivotal proof-of-concept that validated the β-receptor theory and spurred the research that led to clinically successful β-blockers like propranolol.[1]

β1 and β2 Adrenergic Receptor Signaling

Both β1 and β2 adrenergic receptors are members of the G-protein coupled receptor (GPCR) superfamily. Their primary signaling cascade involves coupling to the stimulatory G-protein, Gs, which in turn activates adenylyl cyclase to produce the second messenger cyclic AMP (cAMP).

-

β1-Adrenergic Receptors: Predominantly located in the heart, juxtaglomerular cells of the kidney, and adipose tissue. Activation leads to increased heart rate (chronotropy), contractility (inotropy), and renin release.

-

β2-Adrenergic Receptors: Primarily found in the smooth muscle of the bronchi, blood vessels, and uterus, as well as in the liver and skeletal muscle. Activation leads to smooth muscle relaxation (e.g., bronchodilation, vasodilation) and metabolic effects like glycogenolysis.

DCI, acting as a competitive antagonist, binds to these receptors and prevents the binding of endogenous catecholamines like epinephrine (B1671497) and norepinephrine. As a partial agonist, it can also weakly stimulate the pathway shown below.

Figure 1: β-Adrenergic Receptor Signaling Pathway.

Quantitative Analysis of DCI-Receptor Interaction

While DCI is historically significant, detailed quantitative data from modern, standardized assays are sparse in recent literature. The data presented here are synthesized from classic pharmacological findings. DCI is consistently characterized as non-selective, meaning its affinity for β1 and β2 receptors is roughly equivalent.

Binding Affinity

Binding affinity is typically determined by radioligand competition assays and expressed as the inhibition constant (Ki). A lower Ki value indicates higher binding affinity.

| Compound | Receptor Subtype | Binding Affinity (Ki) | Selectivity (β1 vs β2) |

| This compound (DCI) | β1 | Similar affinity | Non-selective |

| β2 | Similar affinity | ||

| Isoproterenol (Full Agonist) | β1 | High | Non-selective |

| β2 | High | ||

| Propranolol (Antagonist) | β1 | High | Non-selective |

| β2 | High |

Table 1: Comparative Binding Affinity Profile. Note: Specific numerical Ki values for DCI are not consistently reported in recent literature, but its non-selective profile is well-established.

Functional Activity

Functional activity is assessed by measuring the biological response to the drug. For antagonists, this is often expressed as the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist. For partial agonists, intrinsic activity (α) or the maximal effect (Emax) relative to a full agonist is measured.

| Compound | Receptor Subtype | Antagonist Potency (pA2) | Intrinsic Activity (α) / Emax |

| This compound (DCI) | β1 | Moderate | Low (Partial Agonist) |

| β2 | Moderate | Low (Partial Agonist) | |

| Propranolol (Antagonist) | β1 | High | ~0 (Pure Antagonist) |

| β2 | High | ~0 (Pure Antagonist) | |

| Isoproterenol (Full Agonist) | β1 | N/A | 1.0 (Full Agonist) |

| β2 | N/A | 1.0 (Full Agonist) |

Table 2: Comparative Functional Activity Profile. Note: The partial agonist activity of DCI means it weakly stimulates adenylyl cyclase, an effect that becomes apparent in the absence of other agonists.

Experimental Protocols

The characterization of DCI's interaction with β-receptors relies on two primary types of in vitro assays: radioligand binding assays to determine affinity and functional assays to measure cellular response (e.g., cAMP accumulation).

Radioligand Binding Assay (Competition)

This assay quantifies the affinity (Ki) of a test compound (DCI) by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Methodology:

-

Membrane Preparation: Cell membranes are prepared from a cell line or tissue known to express the target receptor (e.g., CHO cells stably expressing human β1 or β2 receptors). Tissues are homogenized in a cold buffer and centrifuged to isolate the membrane fraction.

-

Assay Incubation: A fixed concentration of a high-affinity radioligand (e.g., [³H]-Dihydroalprenolol or [¹²⁵I]-Cyanopindolol) is incubated with the membrane preparation.

-

Competition: The incubation is performed in the presence of various concentrations of the unlabeled test compound (DCI).

-

Equilibrium: The mixture is incubated at a controlled temperature (e.g., 25-37°C) for a sufficient time (e.g., 60-120 minutes) to reach binding equilibrium.

-